molecular formula C32H43N8O17P3S B115761 3-Indoleacryloyl-coenzyme A CAS No. 144319-98-2

3-Indoleacryloyl-coenzyme A

Cat. No. B115761
M. Wt: 936.7 g/mol
InChI Key: LQFMEOXXQRDBPP-BTOWARJYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Indoleacryloyl-coenzyme A (IA-CoA) is a derivative of coenzyme A, which is involved in various metabolic pathways in living organisms. It is an important intermediate in the biosynthesis of tryptophan, an essential amino acid in humans and other animals. IA-CoA has also been found to have potential applications in scientific research, particularly in the study of cellular metabolism and signaling pathways.

Mechanism Of Action

3-Indoleacryloyl-coenzyme A acts as a substrate for enzymes that catalyze the transfer of acryloyl groups to other molecules. It can also be converted to other derivatives of coenzyme A, such as acetyl-CoA and succinyl-CoA, through various metabolic pathways. The exact mechanism of action of 3-Indoleacryloyl-coenzyme A in cellular metabolism and signaling pathways is still being investigated.

Biochemical And Physiological Effects

3-Indoleacryloyl-coenzyme A has been shown to have various biochemical and physiological effects in different organisms. In bacteria, it is involved in the biosynthesis of tryptophan and other amino acids. In plants, it plays a role in the regulation of tryptophan metabolism and the production of secondary metabolites such as indole alkaloids. In mammals, 3-Indoleacryloyl-coenzyme A has been implicated in the regulation of cellular signaling pathways and the immune system.

Advantages And Limitations For Lab Experiments

3-Indoleacryloyl-coenzyme A has several advantages as a tool in scientific research. It is a stable and easily synthesized molecule, which allows for reproducible experiments. It is also a specific substrate for enzymes that catalyze the transfer of acryloyl groups, which allows for the study of specific metabolic pathways and cellular processes. However, 3-Indoleacryloyl-coenzyme A also has limitations, such as its potential toxicity and the need for specialized equipment and expertise to synthesize and handle the molecule.

Future Directions

There are several future directions for research on 3-Indoleacryloyl-coenzyme A. One area of interest is the role of 3-Indoleacryloyl-coenzyme A in the regulation of cellular metabolism and signaling pathways, particularly in the context of disease states such as cancer and inflammation. Another area of interest is the development of new methods for synthesizing and handling 3-Indoleacryloyl-coenzyme A, which could improve its utility as a tool in scientific research. Finally, the potential applications of 3-Indoleacryloyl-coenzyme A in biotechnology and drug discovery are also areas of active research.

Synthesis Methods

3-Indoleacryloyl-coenzyme A can be synthesized in the laboratory by enzymatic or chemical methods. The enzymatic synthesis involves the use of enzymes such as tryptophan synthase and coenzyme A ligase, while the chemical synthesis involves the use of chemical reagents such as acryloyl chloride and coenzyme A. Both methods have been successfully used to produce 3-Indoleacryloyl-coenzyme A in high yields and purity.

Scientific Research Applications

3-Indoleacryloyl-coenzyme A has been used as a tool in scientific research to study various metabolic pathways and cellular processes. For example, it has been used to investigate the biosynthesis of tryptophan in bacteria and plants, as well as the regulation of tryptophan metabolism in mammals. 3-Indoleacryloyl-coenzyme A has also been used to study the role of tryptophan and its derivatives in cellular signaling pathways, such as the kynurenine pathway.

properties

CAS RN

144319-98-2

Product Name

3-Indoleacryloyl-coenzyme A

Molecular Formula

C32H43N8O17P3S

Molecular Weight

936.7 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-3-(1H-indol-3-yl)prop-2-enethioate

InChI

InChI=1S/C32H43N8O17P3S/c1-32(2,27(44)30(45)35-10-9-22(41)34-11-12-61-23(42)8-7-18-13-36-20-6-4-3-5-19(18)20)15-54-60(51,52)57-59(49,50)53-14-21-26(56-58(46,47)48)25(43)31(55-21)40-17-39-24-28(33)37-16-38-29(24)40/h3-8,13,16-17,21,25-27,31,36,43-44H,9-12,14-15H2,1-2H3,(H,34,41)(H,35,45)(H,49,50)(H,51,52)(H2,33,37,38)(H2,46,47,48)/b8-7+/t21-,25-,26-,27+,31-/m1/s1

InChI Key

LQFMEOXXQRDBPP-BTOWARJYSA-N

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)/C=C/C4=CNC5=CC=CC=C54)O

SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C=CC4=CNC5=CC=CC=C54)O

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C=CC4=CNC5=CC=CC=C54)O

synonyms

3-indoleacryloyl-CoA
3-indoleacryloyl-coenzyme A
coenzyme A, 3-indoleacryloyl
IACoA
trans-3-indoleacryloyl-coenzyme A

Origin of Product

United States

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